molecular formula C15H15N3O4S2 B353195 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione CAS No. 1093065-96-3

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione

Cat. No.: B353195
CAS No.: 1093065-96-3
M. Wt: 365.4g/mol
InChI Key: LUDKXJJNOALQQK-UHFFFAOYSA-N
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Description

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

The primary targets of this compound are vascular cells and monocytes/macrophages . These targets play a crucial role in the immune response and inflammation, making them key players in a variety of diseases.

Mode of Action

The compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This results in a reduction of inflammation and an overall decrease in the immune response.

Biochemical Pathways

The affected pathways primarily involve the immune response and inflammation. By inhibiting the production of pro-inflammatory cytokines and other molecules, the compound can effectively reduce inflammation and potentially alleviate symptoms of diseases associated with inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation and immune response. This can result in a decrease in symptoms associated with diseases involving these processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the structure of bacterial cell walls can affect the compound’s bactericidal activity . Additionally, the kinetics of the compound and its electrostatic interactions with the bacterial cell wall can also play a role .

Preparation Methods

The synthesis of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione typically involves multistep reactions. One common method includes the condensation of 2,4-thiazolidinedione with substituted aryl aldehydes, followed by the substitution of the amino group with p-tolyl . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may employ green chemistry approaches to improve atom economy and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione include other thiazolidine derivatives such as:

What sets this compound apart is its unique structure, which combines multiple functional groups, enhancing its reactivity and biological activity .

Properties

IUPAC Name

3-[2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9-2-4-10(5-3-9)17(13-12(20)16-14(21)24-13)6-7-18-11(19)8-23-15(18)22/h2-5,13H,6-8H2,1H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDKXJJNOALQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCN2C(=O)CSC2=O)C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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